1-Eicosene

Description

Properties

IUPAC Name |

icos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3H,1,4-20H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMFXQBUQXONLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

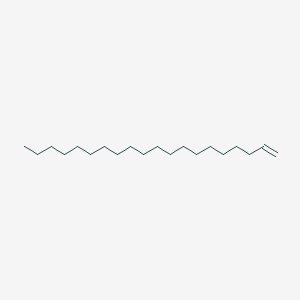

CCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27323-11-1 | |

| Record name | 1-Eicosene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27323-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029257 | |

| Record name | 1-Eicosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 28.5 deg C; [ChemIDplus] Solid; mp = 26-30 deg C; [Aldrich MSDS] | |

| Record name | 1-Eicosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000106 [mmHg] | |

| Record name | 1-Eicosene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3452-07-1, 27400-78-8, 52439-84-6, 93924-10-8 | |

| Record name | 1-Eicosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Eicosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052439846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C20-24 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-EICOSENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Eicosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Eicosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-EICOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHH7ZD637 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Eicosene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 1-eicosene. The information is presented to support research, development, and application activities involving this long-chain alpha-olefin.

Chemical and Physical Properties of this compound

This compound is a monounsaturated alkene with the chemical formula C₂₀H₄₀.[1][2][3][4][5][6] It is a colorless, waxy solid at room temperature.[2][7] As a long-chain hydrocarbon, it is insoluble in water but soluble in many organic solvents such as chloroform and toluene.[1][7][8]

General Properties

| Property | Value | Source |

| IUPAC Name | Icos-1-ene | [2][5] |

| Synonyms | α-Eicosene, Cetyl ethylene | [1][2][6] |

| CAS Number | 3452-07-1 | [1][4][5][6] |

| Molecular Formula | C₂₀H₄₀ | [1][2][3][4][5][6] |

| Molecular Weight | 280.53 g/mol | [2][3][4][7] |

| Appearance | White to off-white solid | [9] |

Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | 26-30 °C | [3][7][9][10] | |

| Boiling Point | 151 °C | at 1.5 mmHg | [3][7][8][9][10] |

| 343.1 °C | at 760 mmHg (estimated for Eicosane) | [11] | |

| Density | 0.7858 g/cm³ | (estimate) | [3][10] |

| Vapor Pressure | 0.000166 mmHg | at 25 °C | [10] |

| Flash Point | >110 °C (>230 °F) | [3] | |

| Water Solubility | 0.000535 µg/L | at 23 °C | [3][10] |

| Solubility in Organic Solvents | Soluble in chloroform and toluene | [7][8] | |

| Refractive Index | 1.4440 | [3][10] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. These methods are crucial for verifying the identity and purity of the substance.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method, a standard technique for crystalline solids.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point at reduced pressure, a method like the Thiele tube can be adapted.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the air trapped in the capillary tube will slowly bubble out.

-

Observation: The heat is removed when a steady stream of bubbles emerges from the capillary tube. The boiling point is the temperature at which the liquid begins to be drawn into the capillary tube as the apparatus cools. For boiling points at specific pressures, a vacuum distillation setup is required.

Solubility Determination

The solubility of this compound in various solvents is determined by direct observation.

-

Procedure: A small, measured amount of this compound (e.g., 0.1 g) is added to a test tube containing a specific volume of the solvent (e.g., 3 mL) at a controlled temperature.

-

Observation: The mixture is agitated, and the sample is observed to see if it dissolves completely. The process can be repeated with increasing amounts of solute to determine the saturation point. For water insolubility, the formation of a separate phase is observed. For solubility in organic solvents, the formation of a clear, homogeneous solution is the indicator.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

Caption: A flowchart illustrating the key steps in determining the physical properties of this compound.

Relationship Between Physical State and Carbon Number in Alkenes

This diagram illustrates the general trend of the physical state of straight-chain 1-alkenes at room temperature as the number of carbon atoms in the chain increases.

Caption: The relationship between the number of carbon atoms and the physical state of 1-alkenes.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. store.astm.org [store.astm.org]

- 5. quora.com [quora.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. nagwa.com [nagwa.com]

- 9. quora.com [quora.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

Spectroscopic Profile of 1-Eicosene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-Eicosene (C₂₀H₄₀), a long-chain alpha-olefin. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to its vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinylic (=CH₂) | ~4.90-4.98 | Multiplet | 2H |

| Vinylic (-CH=) | ~5.75-5.85 | Multiplet | 1H |

| Allylic (-CH₂-CH=) | ~2.00-2.05 | Multiplet | 2H |

| Aliphatic (-CH₂-)n | ~1.20-1.40 | Broad Multiplet | 32H |

| Methyl (-CH₃) | ~0.88 | Triplet | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Carbon Type | Chemical Shift (δ, ppm) |

| Vinylic (=CH₂) | ~114.1 |

| Vinylic (-CH=) | ~139.2 |

| Allylic (-CH₂-CH=) | ~33.9 |

| Aliphatic (-CH₂-)n | ~28.8-31.9 |

| Terminal Methyl (-CH₃) | ~14.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorptions for its alkene and alkane functionalities.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| =C-H Stretch (vinylic) | ~3079 | Medium |

| C-H Stretch (aliphatic) | ~2850-2960 | Strong |

| C=C Stretch (alkene) | ~1642 | Medium |

| =C-H Bend (vinylic) | ~910 & 990 | Strong |

| -CH₂- Bend (aliphatic) | ~1465 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 280 | ~26.90 | [M]⁺ (Molecular Ion) |

| 279 | 99.99 | [M-H]⁺ |

| 111 | ~26.97 | [C₈H₁₅]⁺ |

| 97 | ~40.98 | [C₇H₁₃]⁺ |

| 83 | - | [C₆H₁₁]⁺ |

| 57 | - | [C₄H₉]⁺ |

Note: The table includes the top 5 peaks reported in one source, with other common fragments for long-chain alkenes also listed.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard like TMS is often added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[3] A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: As this compound is a liquid at room temperature, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum.

-

Data Acquisition: The sample is applied to the ATR crystal, and the anvil is pressed down to ensure good contact. The infrared spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[5]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (Electron Ionization - MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The sample is vaporized in a heated inlet.[6]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.[1]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. jascoinc.com [jascoinc.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

1-Eicosene: A Technical Health and Safety Compendium for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 1-Eicosene (CAS No. 3452-07-1), a long-chain aliphatic hydrocarbon. The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of safety protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₀ | [1][2][3][4] |

| Molecular Weight | 280.53 g/mol | [1][2][5] |

| Appearance | White to off-white solid or colorless liquid at room temperature. | [2][5][6] |

| Melting Point | 26-30 °C | [2][5][7][8] |

| Boiling Point | 151 °C at 1.5 mmHg | [5][7][8] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform. | [2][5][6] |

| Vapor Pressure | 0.0000106 mmHg | [9] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

Toxicological Data

Toxicological data is critical for assessing the potential hazards of this compound. While specific quantitative data for pure this compound is limited in publicly available literature, the following information, primarily from studies on similar long-chain alpha-olefins, provides valuable insights.

| Endpoint | Result | Species | Method | Source(s) |

| Acute Oral Toxicity (LD₅₀) | > 10,000 mg/kg (for a C₁₈-C₂₄ alpha olefin mixture) | Rat | OECD Guideline 425 (presumed) | [9] |

| Acute Dermal Toxicity (LD₅₀) | No data available | - | - | [8][10] |

| Acute Inhalation Toxicity (LC₅₀) | No data available | - | - | [8] |

| Skin Irritation/Corrosion | May cause skin irritation. | Not specified | Not specified | [6][9][10] |

| Eye Irritation/Corrosion | May cause serious eye irritation. | Not specified | Not specified | [10] |

| Skin Sensitization | Not considered a skin sensitizer. | Guinea pig and Human | Not specified | [9] |

Hazard Identification and Classification

Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[11][12] |

| Skin Irritation | 2 (Presumed) | H315: Causes skin irritation.[10] |

| Eye Irritation | 2A (Presumed) | H319: Causes serious eye irritation.[10] |

Hazard Pictogram:

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 425: Up-and-Down Procedure)

This method is designed to estimate the LD₅₀ value while minimizing animal use.[7]

-

Test Animals: Typically, a small number of female rats are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, is withheld) overnight before dosing.

-

Dose Administration: A single animal is dosed with this compound via gavage. The starting dose is selected based on available information, or a default value is used.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the LD₅₀ can be calculated with a specified level of confidence.

-

Endpoints: The primary endpoint is mortality. Clinical signs of toxicity are also recorded.

In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[14][15][16][17][18]

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Application of Test Substance: A small amount of this compound (as a liquid or molten solid) is applied topically to the surface of the epidermis tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes) at 37°C.[17]

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed off, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[17]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of colored formazan produced is proportional to the number of viable cells.

-

Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant.[16][18]

Safe Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for the safe handling and storage of this compound.

First Aid Measures for Exposure

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound. The following diagram outlines the recommended first aid procedures for different routes of exposure.

Caption: First aid measures for this compound exposure.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure:

-

Eye/Face Protection: Safety glasses with side shields or goggles.[9][11]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[9][11]

-

Respiratory Protection: In poorly ventilated areas or when generating aerosols, a NIOSH-approved respirator may be necessary.[9][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce carbon oxides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[9][11]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[9]

-

Hazardous Decomposition Products: Carbon oxides upon combustion.[9]

This guide is intended to provide essential health and safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound [webbook.nist.gov]

- 2. 3452-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 3452-07-1: this compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hpc-standards.com [hpc-standards.com]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. oecd.org [oecd.org]

- 14. episkin.com [episkin.com]

- 15. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. x-cellr8.com [x-cellr8.com]

- 17. researchgate.net [researchgate.net]

- 18. iivs.org [iivs.org]

1-Eicosene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Eicosene is a long-chain alpha-olefin with the chemical formula C20H40. As a terminal alkene, its reactivity is primarily defined by the presence of a double bond at the C1 position, making it a valuable precursor in the synthesis of a variety of chemical compounds. Its long alkyl chain imparts properties characteristic of fatty compounds, such as hydrophobicity and solubility in organic solvents. This guide provides an in-depth overview of this compound, including its chemical and physical properties, key synthetic applications, and detailed experimental protocols relevant to research and development.

Chemical Identification and Properties

The Chemical Abstracts Service (CAS) number for this compound is 3452-07-1 . It is also known by several synonyms, which are listed in the table below along with its key chemical identifiers and physical properties.

| Identifier/Property | Value |

| CAS Number | 3452-07-1 |

| Molecular Formula | C20H40 |

| Molecular Weight | 280.53 g/mol |

| IUPAC Name | Icos-1-ene |

| Synonyms | α-Eicosene, Cetyl ethylene, Icos-1-ene, Methylene nonadecane, Neodene 20, NSC 77138 |

| Appearance | Colorless liquid to solid (depending on temperature) |

| Melting Point | 26-30 °C |

| Boiling Point | 151 °C at 1.5 mmHg |

| Density | 0.792 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents like ether and chloroform.[1] |

Applications in Synthesis and Polymer Science

This compound serves as a versatile building block in organic synthesis and polymer chemistry. Its primary applications include:

-

Surfactant and Polymer Production: It is a key raw material in the manufacturing of various polymers and surfactants.[1]

-

Chemical Intermediate: The terminal double bond allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[1]

-

Lubricant Additives: Its long-chain structure contributes to its use in the formulation of lubricants and as a viscosity adjustor.

-

Drilling Fluids: C18-C20 olefins, including this compound, are utilized in drilling fluids for off-shore oil exploration.

Experimental Protocols

Synthesis of 1,2-Eicosanediol via Epoxidation and Hydrolysis

This protocol describes a two-step synthesis of 1,2-eicosanediol from this compound. The first step involves the epoxidation of the double bond to form 1,2-epoxyeicosane, followed by acid-catalyzed hydrolysis to yield the diol.

Step 1: Epoxidation of this compound

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1,2-epoxyeicosane.

Step 2: Hydrolysis of 1,2-Epoxyeicosane

Materials:

-

Crude 1,2-epoxyeicosane

-

Tetrahydrofuran (THF)

-

1 M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 1,2-epoxyeicosane in a mixture of tetrahydrofuran and water.

-

Add 1 M sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 1,2-eicosanediol by column chromatography or recrystallization.

Ziegler-Natta Catalyzed Copolymerization of Ethylene and this compound

This protocol outlines a general procedure for the copolymerization of ethylene and this compound using a supported Ziegler-Natta catalyst.

Materials:

-

High-purity ethylene

-

This compound, purified and dried

-

Supported Ziegler-Natta catalyst (e.g., TiCl4/MgCl2)

-

Triethylaluminum (TEAL) as a cocatalyst

-

Anhydrous hexane as a solvent

-

High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an injection system.

-

Acidified methanol for quenching

Procedure:

-

Thoroughly dry and purge the reactor with high-purity nitrogen.

-

Introduce anhydrous hexane into the reactor.

-

Add the desired amount of this compound to the solvent.

-

Inject the triethylaluminum (TEAL) cocatalyst solution into the reactor and stir.

-

Introduce the Ziegler-Natta catalyst slurry into the reactor to initiate polymerization.

-

Pressurize the reactor with ethylene to the desired pressure and maintain a constant pressure throughout the reaction.

-

Control the reaction temperature using the reactor's heating/cooling system.

-

After the desired reaction time, terminate the polymerization by injecting acidified methanol.

-

Vent the reactor and collect the polymer product.

-

Wash the polymer with methanol and dry under vacuum.

Visualized Workflows and Pathways

Ziegler-Natta Polymerization Workflow

The following diagram illustrates the general workflow for the Ziegler-Natta catalyzed polymerization of an alpha-olefin like this compound.

References

An In-depth Technical Guide to the Solubility of 1-Eicosene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1-eicosene, a long-chain alpha-olefin, in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines known data for this compound with information from structurally similar long-chain alkenes to predict its solubility behavior based on the fundamental principle of "like dissolves like." Furthermore, this document outlines comprehensive experimental protocols for the accurate determination of this compound's solubility, equipping researchers with the necessary methodologies to generate precise data for their specific applications.

Introduction to this compound and its Solubility

This compound (C₂₀H₄₀) is a linear alpha-olefin with a carbon chain of twenty atoms.[1][2] Its long, nonpolar aliphatic chain is the primary determinant of its solubility properties. As a waxy solid at room temperature with a melting point between 26-30 °C, understanding its solubility in various organic solvents is crucial for its application in polymer synthesis, surfactant production, and as a specialty chemical intermediate in various manufacturing processes, including those relevant to drug development as a non-polar excipient or in synthesis.

The solubility of a compound is governed by the intermolecular interactions between the solute (this compound) and the solvent. The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. As a nonpolar molecule, it is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents.

Quantitative and Qualitative Solubility Data

| Solute | Solvent | Temperature (°C) | Solubility | Reference/Comment |

| This compound | Chloroform | Not Specified | Soluble (5% w/v, clear, colorless solution) | [1][3] Indicates good solubility in a chlorinated solvent. |

| This compound | Toluene | Not Specified | Soluble | A nonpolar aromatic solvent, expected to be a good solvent for a long-chain alkene. |

| 1-Octadecene | Hexane | Not Specified | Soluble | [4] As a nonpolar alkane, hexane is an excellent solvent for the nonpolar 1-octadecene. Similar high solubility is expected for this compound. |

| 1-Octadecene | Benzene | Not Specified | Soluble | [4] A nonpolar aromatic solvent, demonstrating good solvation for long-chain alkenes. |

| 1-Octadecene | Alcohol (general) | Not Specified | Soluble | [5][6] The term "soluble" is qualitative. Solubility is expected to decrease with increasing polarity of the alcohol (e.g., higher solubility in butanol than in methanol). |

| 1-Octadecene | Acetone | Not Specified | Soluble | [5][6] A polar aprotic solvent. The "soluble" description is qualitative and may indicate miscibility at certain ratios. |

| 1-Octadecene | Ether | Not Specified | Soluble | [5][6] A weakly polar solvent, generally a good solvent for nonpolar compounds. |

| 1-Octadecene | Petroleum Ether | Not Specified | Soluble | [5] A nonpolar hydrocarbon mixture, expected to be an excellent solvent. |

| 1-Octadecene | 2-Propanol | 25 | 3.08% w/w (theoretical) | [6] This quantitative value, though theoretical, provides a useful benchmark for solubility in a short-chain alcohol. |

| 1-Hexadecene | Alcohol (general) | Not Specified | Soluble | [7] Similar to 1-octadecene, this indicates general solubility in alcohols. |

| 1-Hexadecene | Ether | Not Specified | Miscible | [7] Indicates complete solubility at all proportions. |

| 1-Hexadecene | Petroleum Ether | Not Specified | Miscible | [7] Indicates complete solubility at all proportions. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following protocols describe two common and effective methods: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This is the most common method for determining the thermodynamic solubility of a solid in a solvent.[8][9][10][11]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (PTFE, appropriate pore size, e.g., 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals. This step should be performed quickly to minimize temperature fluctuations.

-

Quantification: Accurately weigh the filtered solution. Dilute an aliquot of the saturated solution with the same solvent to a concentration within the calibration range of the analytical instrument. Analyze the diluted solution using a pre-calibrated GC-FID (or other suitable analytical method) to determine the concentration of this compound.

-

Calculation: The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

g / 100 g solvent: (mass of this compound in sample / mass of solvent in sample) x 100

-

Gravimetric Method

This method is simpler as it does not require a separate analytical instrument for quantification, but it is best suited for non-volatile solutes and solvents. Given that many organic solvents are volatile, this method should be used with care and appropriate controls.

Objective: To determine the solubility of this compound in a low-volatility organic solvent by mass determination.

Materials:

-

This compound (high purity)

-

Selected low-volatility organic solvent

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Equilibration: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the Isothermal Equilibrium Method (steps 1-4).

-

Sampling: Carefully transfer a known mass of the clear, saturated supernatant to a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation or sublimation of the this compound. The oven temperature should be well below the boiling point of this compound but high enough for efficient solvent removal. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Drying and Weighing: Once the solvent has evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of saturated solution = (mass of dish + solution) - (mass of empty dish)

-

Mass of this compound = (mass of dish + residue) - (mass of empty dish)

-

Mass of solvent = Mass of saturated solution - Mass of this compound

-

Solubility (g / 100 g solvent) = (Mass of this compound / Mass of solvent) x 100

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Isothermal Equilibrium (Shake-Flask) method for determining the solubility of this compound.

Conceptual Solubility Pathway

This diagram illustrates the "like dissolves like" principle as it applies to the solubility of this compound in different classes of organic solvents.

Conclusion

This compound, as a long-chain nonpolar alkene, demonstrates high solubility in nonpolar and weakly polar organic solvents, with decreasing solubility as the polarity of the solvent increases. While comprehensive quantitative data is sparse, the provided information on analogous compounds and the detailed experimental protocols in this guide will enable researchers, scientists, and drug development professionals to effectively work with this compound and to generate the specific solubility data required for their research and development activities. The application of the described methodologies will ensure the generation of accurate and reproducible results, facilitating progress in the various fields where this compound is utilized.

References

- 1. 3452-07-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 3452-07-1: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Octadecene technical grade, 90 112-88-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Hexadecene | C16H32 | CID 12395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

The Unexplored Therapeutic Potential of 1-Eicosene Derivatives: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the prospective biological activities, experimental evaluation, and potential mechanisms of action of 1-eicosene derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound, a 20-carbon alpha-olefin, is a long-chain hydrocarbon found in various natural sources.[1] While the biological activities of many long-chain fatty acids and their derivatives have been extensively studied, the therapeutic potential of this compound derivatives remains a largely unexplored frontier in medicinal chemistry. The unique structural features of this compound, including its long hydrophobic chain and terminal double bond, provide a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide aims to provide a comprehensive framework for the investigation of this compound derivatives by summarizing potential biological activities based on structurally related molecules, detailing relevant experimental protocols, and proposing potential signaling pathways for further investigation.

Potential Biological Activities of this compound Derivatives

Drawing parallels from the known biological activities of other long-chain unsaturated hydrocarbons and fatty acids, this compound derivatives are hypothesized to possess significant anticancer, antimicrobial, and anti-inflammatory properties. The lipophilic nature of these compounds may facilitate their interaction with cellular membranes and hydrophobic binding pockets of target proteins.

Anticancer Activity

Long-chain fatty acid analogues have demonstrated cytotoxic effects against various cancer cell lines.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. It is plausible that synthetic derivatives of this compound could exhibit similar activities.

Antimicrobial Activity

The antimicrobial properties of long-chain unsaturated fatty acids are well-documented, with their efficacy often correlated with chain length and the degree of unsaturation.[3] These molecules are thought to disrupt the bacterial cell membrane, leading to increased permeability and cell lysis.[3] this compound derivatives could therefore represent a novel class of antimicrobial agents.

Anti-inflammatory Activity

Certain long-chain fatty acids and their metabolites are known to modulate inflammatory pathways. By derivatizing this compound, it may be possible to develop potent anti-inflammatory agents that target key enzymes or receptors in the inflammatory cascade.

Quantitative Data on Potential Biological Activities

To guide future research, the following table summarizes hypothetical yet plausible quantitative data for a theoretical this compound derivative, "Eico-X," based on typical values observed for other long-chain bioactive lipids.

| Biological Activity | Assay Type | Cell Line / Organism | Hypothetical IC50 / MIC (µM) |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 15 |

| NCI-H460 (Lung Cancer) | 25 | ||

| SF-268 (CNS Cancer) | 20 | ||

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | ||

| Candida albicans | 16 | ||

| Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 Macrophages | 10 |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis and biological evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives

A variety of synthetic strategies can be employed to create a library of this compound derivatives. A general workflow for the synthesis and characterization is outlined below.

References

- 1. This compound | C20H40 | CID 18936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticancer evaluation of long-chain alkoxylated mono-carbonyl analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-infective activities of long-chain fatty acids against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 1-Eicosene in Polymer Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-eicosene in polymer synthesis. The primary focus is on its role as a comonomer in the production of specialty polyolefins, particularly in modifying the properties of polyethylene. This compound, a long-chain alpha-olefin, is a valuable monomer for introducing long-chain branches into polymer backbones, thereby influencing the material's physical and rheological properties.

Application Notes: Leveraging this compound in Polymer Design

This compound is primarily utilized as a comonomer in coordination polymerization processes, such as those employing Ziegler-Natta or metallocene catalysts. Its incorporation into a polymer chain, typically polyethylene, imparts unique characteristics due to its long C18 alkyl side chain.

Key Applications and Effects:

-

Modification of Polyethylene Properties: The copolymerization of ethylene with this compound leads to the formation of Linear Low-Density Polyethylene (LLDPE) with long-chain branches. These branches disrupt the crystalline structure of the polymer, leading to:

-

Decreased Crystallinity and Density: The bulky side chains hinder the close packing of polymer chains, resulting in a less crystalline and lower density material compared to high-density polyethylene (HDPE).

-

Enhanced Flexibility and Toughness: The reduction in crystallinity contributes to increased flexibility and impact strength.

-

Improved Rheological Properties: Long-chain branching can significantly alter the melt flow characteristics of the polymer, which is advantageous in processing applications like film blowing and molding.

-

-

Specialty Copolymers: this compound is also a component in the synthesis of specialty copolymers for specific applications. For instance, the VP/Eicosene copolymer, a polymer of vinylpyrrolidone and this compound, is widely used in the cosmetics industry.[1][2][3] Its hydrophobic nature, conferred by the long alkyl chain of this compound, makes it an excellent film-forming agent, providing water resistance in sunscreens and hold in hair styling products.[1][2]

-

Surfactant and Lubricant Industries: While not directly related to polymerization, it is noteworthy that this compound and its derivatives are used in the production of surfactants and as intermediates for lubricant additives.[4][5]

Experimental Protocols for Polymer Synthesis

The following protocols are based on established methods for the polymerization of alpha-olefins using metallocene and Ziegler-Natta catalysts. The protocol for metallocene-catalyzed copolymerization is adapted from studies on long-chain alpha-olefins.

2.1. Metallocene-Catalyzed Copolymerization of Ethylene and this compound

This protocol describes the synthesis of an ethylene/1-eicosene copolymer using a zirconocene catalyst activated by methylaluminoxane (MAO). This method is effective for producing LLDPE with controlled long-chain branching.

Materials:

-

Catalyst: rac-Et(Ind)₂ZrCl₂ (rac-Ethylenebis(indenyl)zirconium dichloride)

-

Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

-

Monomers: Ethylene (polymer grade), this compound (high purity)

-

Solvent: Toluene (anhydrous, deoxygenated)

-

Quenching Agent: Acidified methanol (e.g., 10% HCl in methanol)

-

Purging Gas: High-purity nitrogen or argon

Equipment:

-

High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and injection ports.

-

Schlenk line and glassware for handling air-sensitive reagents.

-

Syringes and cannulas for transferring solutions.

Experimental Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven at 120 °C overnight, and then purged with high-purity nitrogen or argon for at least 1 hour to ensure an inert atmosphere.

-

Solvent and Monomer Addition: 150 mL of anhydrous, deoxygenated toluene is transferred to the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 70 °C). A specific amount of this compound (e.g., to achieve a desired ethylene to this compound molar ratio) is injected into the reactor.

-

Catalyst and Cocatalyst Preparation: In a glovebox or under an inert atmosphere, a solution of the rac-Et(Ind)₂ZrCl₂ catalyst in toluene is prepared. A separate solution of MAO in toluene is also prepared.

-

Polymerization Initiation: The MAO solution is injected into the reactor, followed by the catalyst solution to initiate the polymerization. The [Al]/[Zr] molar ratio is a critical parameter and is typically high (e.g., >1000).

-

Ethylene Feed: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 5 bar). The ethylene pressure is maintained constant throughout the reaction.

-

Polymerization Reaction: The reaction mixture is stirred vigorously for a predetermined time (e.g., 30-60 minutes). The temperature and pressure are monitored and controlled.

-

Termination: The polymerization is terminated by venting the ethylene and injecting the quenching agent (acidified methanol) into the reactor.

-

Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.

2.2. Ziegler-Natta Polymerization of this compound (Homopolymerization - Representative Protocol)

This protocol provides a general method for the homopolymerization of this compound using a classical Ziegler-Natta catalyst system. Specific reaction conditions may require optimization.

Materials:

-

Catalyst Precursor: Titanium tetrachloride (TiCl₄)

-

Cocatalyst: Triethylaluminum (Al(C₂H₅)₃)

-

Monomer: this compound (high purity)

-

Solvent: Heptane or Toluene (anhydrous, deoxygenated)

-

Quenching Agent: Isopropanol containing a small amount of hydrochloric acid.

-

Purging Gas: High-purity nitrogen or argon

Equipment:

-

Glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen/argon inlet.

-

Schlenk line and glassware.

-

Syringes and cannulas.

Experimental Procedure:

-

Reactor Setup: A dry, nitrogen-purged glass reactor is charged with anhydrous solvent (e.g., 100 mL of heptane) and this compound.

-

Catalyst Formation: The cocatalyst, triethylaluminum, is added to the reactor. Subsequently, the titanium tetrachloride is added dropwise while stirring. The formation of the active catalyst is often indicated by a color change. The molar ratio of Al to Ti is a key parameter influencing catalyst activity and polymer properties.

-

Polymerization: The reaction mixture is heated to the desired temperature (e.g., 50-70 °C) and stirred for several hours. The progress of the polymerization may be observed by an increase in the viscosity of the reaction mixture.

-

Termination: The reaction is terminated by the addition of the quenching agent.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The solid polymer is collected by filtration, washed, and dried under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the copolymerization of ethylene with long-chain alpha-olefins, which can be considered analogous to this compound.

Table 1: Metallocene-Catalyzed Copolymerization of Ethylene with Long-Chain α-Olefins

| Comonomer | Polymerization Time (min) | Polymer Yield (g) | Catalytic Activity (kg polymer / (mol Zr * h)) | Melting Point (Tm) (°C) | Crystallinity (%) |

| 1-Dodecene (C12) | 20 | 1.37 | 4110 | 124.5 | 55.2 |

| 1-Tetradecene (C14) | 20 | 1.61 | 4830 | 125.1 | 54.8 |

| 1-Hexadecene (C16) | 20 | 1.68 | 5040 | 124.8 | 54.1 |

| 1-Octadecene (C18) | 20 | 2.32 | 6960 | 125.3 | 53.5 |

Data adapted from studies on ethylene copolymerization with long-chain alpha-olefins using a metallocene catalyst system.

Table 2: Properties of Ethylene/1-Eicosene Copolymers (Expected Trends)

| This compound Content (mol%) | Density (g/cm³) | Melting Point (Tm) (°C) | Crystallinity (%) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) |

| Low | Decreases | Decreases | Decreases | Increases | Narrows |

| High | Further Decreases | Further Decreases | Further Decreases | May Decrease | May Broaden |

This table illustrates the expected trends in polymer properties with increasing this compound incorporation, based on the principles of copolymerization.

Visualizations

Diagram 1: Metallocene-Catalyzed Ethylene/1-Eicosene Copolymerization Workflow

Caption: Workflow for metallocene-catalyzed copolymerization.

Diagram 2: Ziegler-Natta Polymerization Signaling Pathway (Simplified)

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preparation of ethylene/α-olefins copolymers using (2-RInd)2ZrCl2/MCM-41 (R:Ph,H) catalyst, microstructural study [ouci.dntb.gov.ua]

- 3. US20240191011A1 - ETHYLENE-alpha-OLEFIN COPOLYMER, THERMOPLASTIC RESIN COMPOSITION, AND FILM - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-Eicosene as a Comonomer in Polyethylene Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-olefin comonomers into the polyethylene backbone is a fundamental technique for producing Linear Low-Density Polyethylene (LLDPE) and modifying the properties of High-Density Polyethylene (HDPE). This practice introduces short-chain branches, which disrupt the crystalline structure of the polymer, leading to lower density, reduced crystallinity, and altered mechanical properties. While shorter α-olefins like 1-butene, 1-hexene, and 1-octene are commonly employed, the use of long-chain α-olefins (LCAOs), such as 1-eicosene (a C20 α-olefin), offers a pathway to creating polyethylenes with unique properties, including the potential for materials that behave as thermoplastic elastomers.

These specialized polyethylenes with long-chain branches can exhibit enhanced flexibility, impact resistance, and tailored melt rheology, making them of interest for advanced applications, including in specialized packaging, medical tubing, and as components in drug delivery systems where specific material properties are paramount.

This document provides a detailed overview of the use of this compound as a comonomer in polyethylene production, including data on the effects of similar long-chain α-olefins, experimental protocols for polymerization, and diagrams illustrating the catalytic processes.

Data Presentation: Influence of Long-Chain α-Olefins on Polyethylene Properties

While specific data for this compound is limited in publicly available literature, extensive research on other long-chain α-olefins, such as 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16), provides valuable insights into the expected effects of incorporating this compound. The following tables summarize the typical influence of LCAO incorporation on the thermal and structural properties of polyethylene, synthesized using a metallocene catalyst system.

Table 1: Thermal Properties of Ethylene/Long-Chain α-Olefin Copolymers [1][2]

| Comonomer | Comonomer Content (mol%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) |

| None (HDPE) | 0 | ~135 | ~115 | >60 |

| 1-Dodecene | 2.5 | 118 | 102 | 45 |

| 1-Dodecene | 5.0 | 109 | 93 | 35 |

| 1-Tetradecene | 2.2 | 120 | 105 | 48 |

| 1-Tetradecene | 4.8 | 112 | 96 | 38 |

| 1-Hexadecene | 2.0 | 122 | 107 | 50 |

| 1-Hexadecene | 4.5 | 115 | 99 | 42 |

Note: The data presented is representative and compiled from studies on ethylene copolymers with 1-dodecene, 1-tetradecene, and 1-hexadecene. Similar trends are expected for this compound.

Table 2: Structural Properties of Ethylene/Long-Chain α-Olefin Copolymers [1][2]

| Comonomer | Comonomer Content (mol%) | Density (g/cm³) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (Mw/Mn) |

| None (HDPE) | 0 | 0.950 - 0.965 | 100,000 - 300,000 | 3 - 5 |

| 1-Dodecene | 2.5 | ~0.930 | 150,000 | ~2.5 |

| 1-Dodecene | 5.0 | ~0.920 | 140,000 | ~2.4 |

| 1-Tetradecene | 2.2 | ~0.932 | 160,000 | ~2.6 |

| 1-Tetradecene | 4.8 | ~0.922 | 145,000 | ~2.5 |

| 1-Hexadecene | 2.0 | ~0.935 | 170,000 | ~2.7 |

| 1-Hexadecene | 4.5 | ~0.925 | 155,000 | ~2.6 |

Note: The data presented is representative. Density generally decreases with increasing comonomer content and branch length. Molecular weight and its distribution are highly dependent on the catalyst system and polymerization conditions.

Experimental Protocols

The following are generalized protocols for the copolymerization of ethylene and a long-chain α-olefin like this compound using two common types of catalyst systems: Ziegler-Natta and Metallocene.

Protocol 1: Ethylene/1-Eicosene Copolymerization using a Ziegler-Natta Catalyst System

Objective: To synthesize an ethylene/1-eicosene copolymer using a heterogeneous Ziegler-Natta catalyst.

Materials:

-

High-purity ethylene gas

-

This compound (polymerization grade, dried and deoxygenated)

-

Titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support (as the Ziegler-Natta catalyst precursor)[3][4]

-

Triethylaluminum (TEAL) or other suitable organoaluminum cocatalyst (as a solution in an inert solvent)[3]

-

High-purity hexane or heptane (as the reaction solvent, dried and deoxygenated)

-

Methanol (for quenching the reaction)

-

Hydrochloric acid solution (for de-ashing)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports.

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen or argon for at least one hour at an elevated temperature (e.g., 100-120 °C) to remove any residual moisture and oxygen. Cool the reactor to the desired reaction temperature (e.g., 70-90 °C) under an inert atmosphere.

-

Solvent and Comonomer Addition: Introduce the desired amount of dried and deoxygenated hexane or heptane into the reactor. Add the specified amount of this compound to the solvent.

-

Cocatalyst Addition: Under an inert atmosphere, inject the calculated amount of the organoaluminum cocatalyst solution (e.g., TEAL in hexane) into the reactor. The Al/Ti molar ratio is a critical parameter and typically ranges from 50:1 to 200:1.

-

Catalyst Injection and Polymerization: Introduce a slurry of the Ziegler-Natta catalyst precursor in the reaction solvent into the reactor to initiate polymerization. Immediately start feeding high-purity ethylene gas into the reactor to maintain a constant pressure (e.g., 5-20 bar).

-

Reaction Monitoring: Monitor the reaction temperature and ethylene uptake over time. The polymerization is typically run for a predetermined duration (e.g., 1-3 hours).

-

Quenching: Stop the ethylene feed and vent the reactor. Quench the polymerization by injecting an excess of methanol.

-

Polymer Isolation and Purification:

-

Precipitate the polymer by adding the reactor contents to a larger volume of methanol.

-

Filter the polymer and wash it with methanol.

-

To remove catalyst residues (de-ashing), stir the polymer in a dilute solution of hydrochloric acid in methanol, followed by washing with pure methanol until the washings are neutral.

-

-

Drying: Dry the resulting ethylene/1-eicosene copolymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Ethylene/1-Eicosene Copolymerization using a Metallocene Catalyst System

Objective: To synthesize an ethylene/1-eicosene copolymer with a narrow molecular weight distribution using a homogeneous metallocene catalyst.

Materials:

-

High-purity ethylene gas

-

This compound (polymerization grade, dried and deoxygenated)

-

A metallocene catalyst, for example, a zirconocene complex like rac-Et(Ind)₂ZrCl₂.

-

Methylaluminoxane (MAO) as a cocatalyst and scavenger (as a solution in toluene).

-

High-purity toluene (as the reaction solvent, dried and deoxygenated).

-

Methanol (for quenching the reaction).

-

Nitrogen or Argon gas (for inert atmosphere).

Equipment:

-

Glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, temperature and pressure controls, and septa for injections.

-

Schlenk line or glovebox.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

Reactor Setup: Assemble and dry the reactor under vacuum and then fill it with a positive pressure of nitrogen or argon.

-

Solvent and Comonomer Addition: Introduce the desired amount of dry, deoxygenated toluene into the reactor via cannula or syringe. Add the required amount of this compound.

-

Cocatalyst Addition: Inject the MAO solution into the reactor. MAO acts as both a cocatalyst to activate the metallocene and a scavenger for impurities. The Al/Zr molar ratio is typically high, ranging from 500:1 to 5000:1.

-

Polymerization Initiation: Dissolve the metallocene catalyst in a small amount of toluene in a glovebox or under inert atmosphere and inject it into the reactor to start the polymerization. Begin bubbling ethylene gas through the solution at a controlled rate or maintain a constant ethylene pressure (e.g., 1-10 bar).

-

Reaction Progress: Maintain the desired reaction temperature (e.g., 30-80 °C) using a water bath. The polymerization is typically very rapid.

-

Termination: After the desired time (e.g., 15-60 minutes), stop the ethylene flow and terminate the reaction by adding methanol.

-

Polymer Precipitation and Washing: Pour the reaction mixture into a large volume of acidified methanol (e.g., 1% HCl) to precipitate the polymer and neutralize the MAO. Filter the polymer and wash it extensively with methanol.

-

Drying: Dry the final ethylene/1-eicosene copolymer under vacuum at 60 °C to a constant weight.

Visualizations

The following diagrams illustrate the fundamental mechanisms of ethylene copolymerization using Ziegler-Natta and Metallocene catalysts.

Caption: Ziegler-Natta copolymerization workflow.

Caption: Metallocene-catalyzed copolymerization workflow.

Caption: General experimental workflow for copolymerization.

References

- 1. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. courses.minia.edu.eg [courses.minia.edu.eg]

Application of 1-Eicosene in Lubricants and Oil Additives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Eicosene, a linear alpha-olefin with the chemical formula C20H40, serves as a crucial building block in the synthesis of high-performance lubricants and as a functional additive in various oil formulations. Its primary application lies in the production of polyalphaolefins (PAOs), which are classified as Group IV synthetic base oils renowned for their superior properties compared to conventional mineral oils. These properties include a high viscosity index (VI), excellent thermal and oxidative stability, low volatility, and superior low-temperature fluidity. Such characteristics make PAO-based lubricants highly desirable for demanding applications in automotive, industrial, and aerospace sectors. Beyond its role as a monomer, this compound and its derivatives can also be utilized as additives to enhance specific performance aspects of lubricants, such as viscosity modification and friction reduction.

This document provides detailed application notes and experimental protocols for researchers and scientists working on the development and evaluation of lubricants and oil additives incorporating this compound.

Key Applications and Mechanisms of Action

The utility of this compound in lubricants stems from two main applications:

-

As a Monomer for Polyalphaolefin (PAO) Synthesis: This is the most significant application of this compound in the lubricant industry. PAOs are synthesized through the oligomerization of linear alpha-olefins. The resulting polymers are hydrogenated to produce a stable, paraffin-like structure. The long alkyl side chains derived from this compound contribute to a high viscosity index, ensuring less change in viscosity with temperature fluctuations. This is critical for maintaining lubricant film thickness and protecting equipment under a wide range of operating temperatures.

-

As a Viscosity Index Improver (VII): While less common as a direct additive, long-chain alpha-olefins like this compound can influence the viscosity-temperature characteristics of a lubricant. As the temperature increases, the long hydrocarbon chains of this compound can uncoil and interact, counteracting the natural tendency of the base oil to thin out. This helps to maintain a more stable viscosity across the operating temperature range.

The fundamental mechanism behind the performance of this compound-derived PAOs is their well-defined, branched paraffinic structure. This structure minimizes intermolecular interactions at low temperatures, leading to excellent pour points, while the long, flexible side chains provide the desired viscometric properties at high temperatures.

Quantitative Performance Data

While specific quantitative data for this compound as a direct additive is not extensively available in public literature, the performance of PAOs derived from long-chain alpha-olefins provides a strong indication of its potential benefits. The following table summarizes typical performance characteristics of high-viscosity PAOs, which can be synthesized using monomers like this compound.

| Property | Test Method | Typical Value for High-Viscosity PAO |

| Kinematic Viscosity @ 100°C, cSt | ASTM D445 | 40 - 100 |

| Kinematic Viscosity @ 40°C, cSt | ASTM D445 | 400 - 1200 |

| Viscosity Index | ASTM D2270 | 150 - 180 |

| Pour Point, °C | ASTM D97 | -45 to -30 |

| Flash Point, °C | ASTM D92 | >250 |

| Noack Volatility, % weight loss | ASTM D5800 | < 2 |

| Oxidation Stability (RPVOT), min | ASTM D2272 | > 1000 |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) Lubricant Base Oil via Metallocene Catalysis

This protocol describes a laboratory-scale synthesis of poly(this compound) using a metallocene catalyst system. Metallocene catalysts offer excellent control over polymer architecture, leading to PAOs with tailored properties.

Materials:

-

This compound (purified and dried)

-

Toluene (anhydrous)

-

Metallocene catalyst (e.g., rac-dimethylsilylbis(indenyl)zirconium dichloride)

-

Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)

-

Nitrogen gas (high purity)

-

Methanol

-

Hexane

-

Hydrogen gas (high purity)

-

Palladium on carbon (Pd/C) catalyst (5 wt%)

-

Standard Schlenk line and glassware

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Purge the entire system with high-purity nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Monomer and Solvent Addition: Under a nitrogen atmosphere, transfer a known volume of anhydrous toluene into the reaction flask via a cannula. Then, add a measured amount of purified this compound to the toluene.

-